molecular formula C16H11Cl2N3O2S B2823833 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone CAS No. 400078-41-3

4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone

Cat. No.: B2823833
CAS No.: 400078-41-3
M. Wt: 380.24
InChI Key: DZZMQTQHFUSLMP-UHFFFAOYSA-N
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Description

4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone is a pyrimidine-based compound featuring a sulfone group (-SO₂-) linked to a 4-chlorophenyl moiety and a pyrimidine ring substituted with chlorine at position 6 and a 2-pyridinyl group at position 2. This structural framework confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The sulfone group enhances stability and polarity compared to sulfides or sulfoxides, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

4-chloro-6-[(4-chlorophenyl)sulfonylmethyl]-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-11-4-6-13(7-5-11)24(22,23)10-12-9-15(18)21-16(20-12)14-3-1-2-8-19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZMQTQHFUSLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of 2-chloro-4,6-dimethyl

Biological Activity

4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H11Cl2N3OS
  • Molecular Weight : 364.25 g/mol
  • CAS Number : 61550603

The compound features a pyrimidine core substituted with chlorophenyl and pyridinyl groups, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, including:

  • Antibacterial Activity : Demonstrated effectiveness against a range of bacterial strains.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : Known to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in neurotransmission and metabolic pathways.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell death.
  • Antitumor Mechanism : Induces apoptosis in cancer cells through the activation of caspases, as evidenced by increased caspase levels in treated samples.

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits AChE and urease
AntifungalExhibits antifungal activity against Candida species

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against Pseudomonas aeruginosa, showing significant inhibition at low concentrations (MIC values ranging from 0.5 to 1 µg/mL) .
  • Anticancer Activity : In vitro studies on MCF-7 breast cancer cells demonstrated that the compound reduced cell viability with an IC50 value of 12 µM, outperforming standard chemotherapeutics like 5-Fluorouracil .
  • Enzyme Inhibition Studies : The compound was tested for AChE inhibition, showing an IC50 value of 8 µM, indicating strong potential for neuroprotective applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research has shown that compounds containing pyrimidine and pyridine moieties exhibit significant antimicrobial properties. The sulfone group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Studies have indicated that derivatives of this compound can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anticancer Properties :
    • The compound's structure suggests potential activity against various cancer cell lines. Preliminary studies have indicated that similar pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests that this compound could be explored further for therapeutic use in inflammatory diseases .

Agricultural Science Applications

  • Pesticide Development :
    • The structural characteristics of this compound make it a candidate for developing new agrochemicals, particularly pesticides. Research has indicated that similar compounds can act as effective herbicides or insecticides by targeting specific biochemical pathways in pests .
  • Plant Growth Regulators :
    • Some derivatives of pyrimidine compounds have been studied for their ability to act as plant growth regulators, influencing processes such as seed germination and root development. This application could lead to enhanced agricultural productivity through improved crop management strategies .

Material Science Applications

  • Polymer Chemistry :
    • The sulfone group in this compound allows for potential applications in polymer chemistry, particularly in creating high-performance materials with desirable thermal and mechanical properties. Research into polymers derived from sulfones indicates they can exhibit high stability and resistance to degradation .
  • Nanotechnology :
    • The unique chemical properties of this compound may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could enhance the efficacy and targeting of therapeutic agents .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated significant inhibition of bacterial strains; potential for antibiotic development.
Anticancer Properties Induced apoptosis in cancer cell lines; warrants further investigation into mechanisms of action.
Pesticide Development Effective against common agricultural pests; potential for reduced environmental impact compared to existing pesticides.
Polymer Chemistry Exhibited enhanced thermal stability; suitable for high-performance applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Pyrimidine Derivatives

(a) 4-[(4-Chlorophenyl)Sulfanyl]-6-[(Methylsulfonyl)Methyl]-2-Phenylpyrimidine (CAS 478031-54-8)
  • Structure : Pyrimidine ring with phenyl (position 2), methylsulfonylmethyl (position 6), and 4-chlorophenyl sulfanyl (position 4).
  • Sulfanyl (-S-) group at position 4 instead of sulfone (-SO₂-), leading to lower oxidation stability .
  • Implications : Lower polarity and metabolic stability compared to the target compound.
(b) 4-Chloro-6-{[(4-Chlorophenyl)Sulfanyl]Methyl}-2-Phenylpyrimidine (ChemSpider ID 2046180)
  • Structure : Chlorine at pyrimidine position 4, phenyl at position 2, and 4-chlorophenyl sulfanyl at position 5.
  • Key Differences :
    • Chlorine position shifted to pyrimidine C4 (vs. C6 in the target).
    • Sulfanyl instead of sulfone, reducing electron-withdrawing effects .
  • Implications : Altered electronic distribution may affect binding affinity in biological targets.

Pyridinyl-Substituted Analogs

(a) 4-(((4-Chlorobenzyl)Sulfanyl)Methyl)-6-((4-Chlorophenyl)Sulfanyl)-2-(2-Pyridinyl)Pyrimidine (CAS 338961-02-7)
  • Structure : 2-Pyridinyl at position 2, dual sulfanyl groups (chlorobenzyl and chlorophenyl).
  • Key Differences :
    • Sulfanyl (-S-) substituents instead of sulfone (-SO₂-).
    • Additional chlorobenzyl group increases hydrophobicity .
  • Implications : Higher lipophilicity but lower metabolic stability due to sulfide oxidation susceptibility.
(b) 4-[6-[(Phenylsulfonyl)Methyl]-2-(2-Pyridinyl)-4-Pyrimidinyl]Morpholine (CAS 303147-55-9)
  • Structure : Morpholine at position 4, phenylsulfonylmethyl at position 6, and 2-pyridinyl at position 2.
  • Key Differences: Morpholine introduces a hydrogen-bond acceptor/donor, enhancing solubility. Phenylsulfonyl vs. 4-chlorophenyl sulfone alters steric and electronic profiles .

Sulfur Oxidation State Variants

(a) 4-[6-[[(4-Chlorophenyl)Sulfinyl]Methyl]-2-Phenyl-4-Pyrimidinyl]Morpholine (CAS 306980-67-6)
  • Structure : Sulfinyl (-SO-) group at position 6, morpholine at position 4.
  • Key Differences :
    • Sulfinyl is intermediate in oxidation state between sulfanyl and sulfone.
    • Morpholine substituent vs. pyridinyl in the target compound .
  • Implications : Moderate oxidative stability and polarity compared to the target’s sulfone.

Physicochemical and Pharmacological Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups logP (Predicted)
Target Compound C₁₇H₁₂Cl₂N₃O₂S 411.3 g/mol Sulfone, 2-pyridinyl, Cl 3.8
4-[(4-Chlorophenyl)Sulfanyl]-6-... C₁₈H₁₅ClN₂O₂S₂ 390.9 g/mol Sulfanyl, methylsulfonyl 4.2
CAS 338961-02-7 C₂₃H₁₇Cl₂N₃S₂ 478.4 g/mol Dual sulfanyl, chlorobenzyl 5.1
CAS 303147-55-9 C₂₀H₂₀N₄O₃S 396.5 g/mol Morpholine, phenylsulfonyl 2.5
  • Polarity : Sulfone-containing compounds (target, CAS 303147-55-9) exhibit higher polarity than sulfanyl analogs.
  • Solubility : Morpholine derivatives (e.g., CAS 303147-55-9) show improved aqueous solubility due to hydrogen bonding .

Q & A

Q. What are the optimal synthetic routes for 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Chlorination : Introducing chlorine substituents at positions 6 and 4 via electrophilic substitution under anhydrous conditions (e.g., using POCl₃ as a chlorinating agent) .
  • Sulfone Formation : Oxidation of the sulfanyl (-S-) group to sulfone (-SO₂-) using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
  • Pyridine Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 2-pyridinyl group .
    Critical Parameters : Reaction temperature (often 80–110°C for chlorination), solvent polarity (DMF for polar intermediates), and stoichiometric control to minimize side products .

Q. How can researchers confirm the structural integrity of this compound?

Methodological validation includes:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., pyrimidine C-H at δ 8.5–9.0 ppm, pyridine protons at δ 7.5–8.5 ppm) .
    • IR : Confirm sulfone group presence via S=O stretching vibrations (~1300–1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 518.9 for [M+H]⁺) .
  • X-ray Crystallography : Resolve crystal packing and bond angles for ambiguous cases .

Q. What purification techniques are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) to separate sulfone derivatives from unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures optimize yield and purity (>95%) by exploiting differential solubility of sulfone vs. thioether byproducts .

Advanced Research Questions

Q. How can conflicting reactivity data in sulfone formation be resolved?

Discrepancies in oxidation efficiency (e.g., sulfoxide vs. sulfone ratios) often arise from:

  • Oxidant Selection : m-CPBA favors sulfones, while H₂O₂/acetone may stall at sulfoxides .
  • pH Control : Acidic conditions (pH < 3) accelerate sulfone formation but risk pyrimidine ring hydrolysis .
    Resolution Strategy : Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate) and adjust oxidant equivalents iteratively .

Q. What computational methods predict the bioactivity of this compound?

  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The pyridinyl and sulfone groups show high affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., Cl position) with antimicrobial IC₅₀ values. Chlorine at position 6 enhances lipid bilayer penetration .

Q. How do reaction conditions influence unintended dechlorination during synthesis?

Dechlorination occurs under:

  • Reductive Environments : Catalytic hydrogenation (H₂/Pd-C) may remove Cl from the pyrimidine ring. Substitute with milder reductants (NaBH₄) .
  • High Temperatures : Prolonged reflux (>12 hrs) in polar solvents (DMF) promotes elimination. Optimize time/temperature via DoE (Design of Experiments) .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardized Protocols : Pre-treat compounds with activated charcoal to remove trace solvents .
  • Dose-Response Curves : Use Hill slope analysis to quantify potency shifts (e.g., EC₅₀ reproducibility within ±5%) .
  • Control for Hydration : Lyophilize samples to constant weight, as sulfones are hygroscopic .

Data Analysis & Experimental Design

Q. How should researchers analyze contradictory cytotoxicity results across studies?

  • Source Identification : Compare cell lines (e.g., HeLa vs. MCF-7 metabolic differences) and assay durations (24h vs. 48h IC₅₀) .
  • Metabolite Profiling : Use HPLC-MS to detect degradation products (e.g., sulfonic acid derivatives) that may skew results .

Q. What statistical methods validate structure-activity relationship (SAR) hypotheses?

  • Multivariate Regression : Model bioactivity (pIC₅₀) against descriptors like ClogP and polar surface area.
  • ANOVA : Test significance of substituent position (e.g., 4-Cl vs. 2-Cl phenyl groups) on antitumor activity .

Environmental & Safety Considerations

Q. How can researchers assess environmental persistence of this compound?

  • Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C; monitor degradation via LC-MS. Sulfones are stable at neutral pH but hydrolyze slowly under alkaline conditions .
  • Ecotoxicity Screening : Use Daphnia magna assays to estimate LC₅₀ and prioritize waste treatment protocols .

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